![molecular formula C7H6BrClN2 B13677879 4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)
4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrrolo[2,3-b]pyridine precursor. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been studied for its inhibitory activity against fibroblast growth factor receptors, which play a role in cancer cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (bromine and chlorine) enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H6BrClN2 |
|---|---|
Peso molecular |
233.49 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H6BrClN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h3H,1-2H2,(H,10,11) |
Clave InChI |
SKXAZEHMETVGTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=NC=C(C(=C21)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


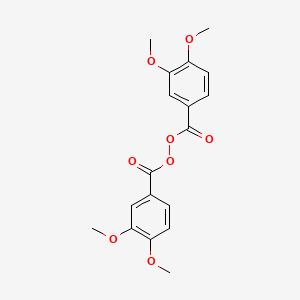
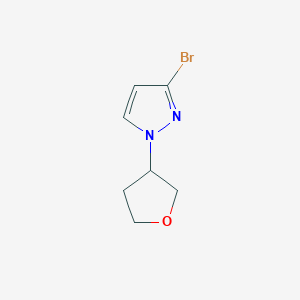
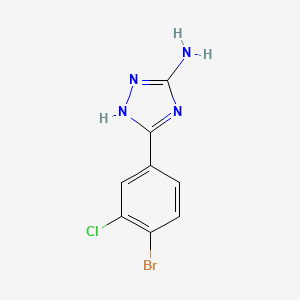
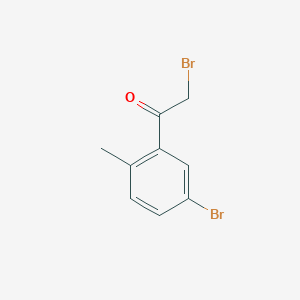
![N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13677822.png)
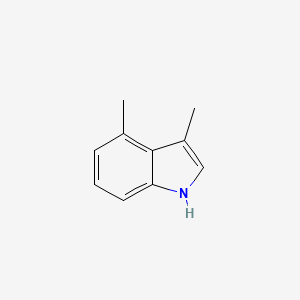
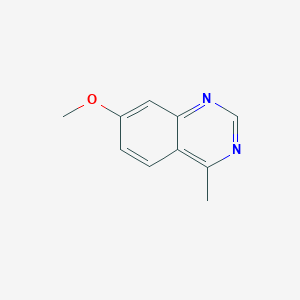
![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)
![2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677854.png)

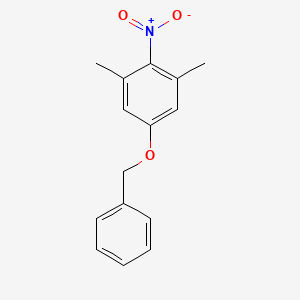
![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)


